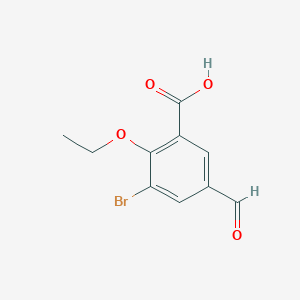

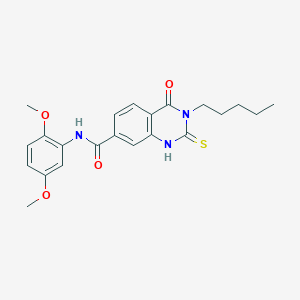

![molecular formula C8H15NO B3018763 6-Ethoxy-3-azabicyclo[3.2.0]heptane CAS No. 2470437-21-7](/img/structure/B3018763.png)

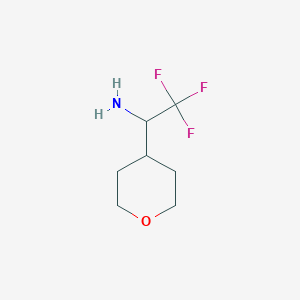

6-Ethoxy-3-azabicyclo[3.2.0]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Ethoxy-3-azabicyclo[3.2.0]heptane is a compound that belongs to the class of azabicycloheptanes, which are bicyclic structures containing a nitrogen atom within the ring system. These compounds are of significant interest in medicinal chemistry due to their potential as building blocks for drug discovery. The unique structure of azabicycloheptanes allows for the creation of conformationally restricted derivatives that can mimic the bioactive conformations of flexible linear molecules .

Synthesis Analysis

The synthesis of azabicycloheptane derivatives has been explored in various studies. A rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed using common chemicals such as benzaldehyde, allylamine, and cinnamic acid, which undergo intramolecular [2+2]-photochemical cyclization . Another approach involves the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes, which can be further converted into novel epibatidine analogues, demonstrating the versatility of azabicycloheptanes as intermediates . Additionally, efficient synthesis routes have been reported for various azabicycloheptane derivatives, including N-BOC-exo-2-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane, which is an important intermediate for the synthesis of epibatidine and its analogs .

Molecular Structure Analysis

The molecular structure of azabicycloheptanes is characterized by a seven-membered ring fused to a smaller ring, which includes a nitrogen atom. This structure imparts a three-dimensional shape that is rigid and can be rich in sp3 hybridized carbon atoms, making these compounds attractive for drug discovery . The presence of the nitrogen atom within the ring system can influence the reactivity and stereochemistry of the compound, as seen in the synthesis and evaluation of various stereoisomers of azabicycloheptane derivatives .

Chemical Reactions Analysis

Azabicycloheptanes can undergo a variety of chemical reactions, which can be utilized to synthesize novel compounds. For instance, neighboring group participation by the nitrogen atom allows for nucleophilic substitution reactions to occur, leading to a range of substituted derivatives . Photochemical reactions have also been employed to synthesize hexafluoro-2-azabicyclo[3.2.0]heptadienes, which can further react through Diels-Alder additions and other transformations . The reactivity of these compounds can be quite unusual and novel, as demonstrated by the reaction of 2,3,4-triphenyl-3-azabicyclo[3.2.0]heptadiene with dimethyl acetylenedicarboxylate, yielding complex products .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloheptanes are influenced by their bicyclic structure and the substituents attached to the rings. The rigidity of the bicyclic framework can affect the conformational flexibility and, consequently, the biological activity of the derivatives. The nitrogen atom within the ring can act as a site for protonation, influencing the compound's basicity and solubility. The presence of various functional groups can also modify the lipophilicity, stability, and reactivity of these compounds, making them suitable for further derivatization and exploration in medicinal chemistry .

Applications De Recherche Scientifique

Photochemical Isomerization and Reactivity

6-Ethoxy-3-azabicyclo[3.2.0]heptane, a compound structurally related to hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-diene, demonstrates significant reactivity in photochemical isomerization processes. Studies by Barlow et al. (1982) showed that photochemical isomerization of hexafluoro-1H-azepine, a related compound, yields various substituted heptadienes, which then react with cyclopentadiene, furan, phenyl azide, and undergo catalytic reduction processes (Barlow, Culshaw, Haszeldine, & Morton, 1982).

Synthesis of Bicyclic Analogues

The compound has been utilized in synthesizing 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and derivatives, which are important as bicyclic analogues of γ-aminobutyric acid (GABA). A key step in these syntheses involves a sensitized, intermolecular [2+2] photocycloaddition, as researched by Petz and Wanner (2013) (Petz & Wanner, 2013).

Applications in Drug Discovery

Denisenko et al. (2017) developed a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using very common chemicals. This synthesis is significant for drug discovery, offering new pathways for the development of advanced pharmaceutical compounds (Denisenko et al., 2017).

Diastereoselective Multicomponent Cascade Reactions

Kriis et al. (2010) demonstrated a novel multicomponent cascade reaction leading to the formation of a 3-azabicyclo[3.2.0]heptane derivative. This reaction is highly diastereoselective and produces important pharmacophores, indicating potential applications in medicinal chemistry (Kriis et al., 2010).

Safety and Hazards

The compound has several hazard statements including H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . Please refer to the MSDS for more detailed safety information .

Orientations Futures

Propriétés

IUPAC Name |

6-ethoxy-3-azabicyclo[3.2.0]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-10-8-3-6-4-9-5-7(6)8/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNOYOCQZGQSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC2C1CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

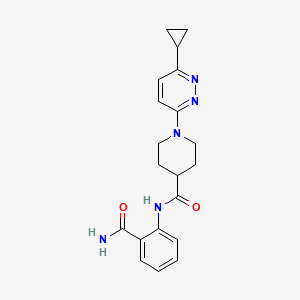

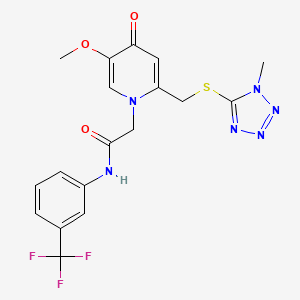

![Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B3018680.png)

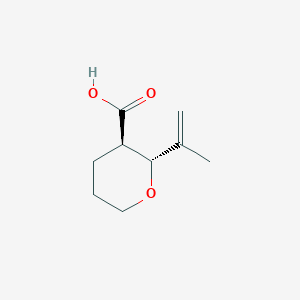

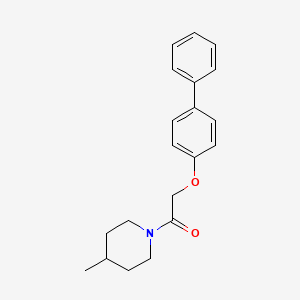

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3018688.png)

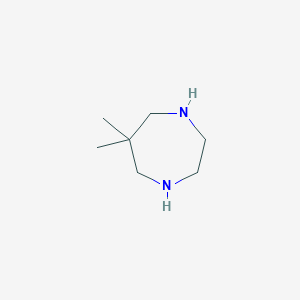

![N-(4-bromophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018697.png)

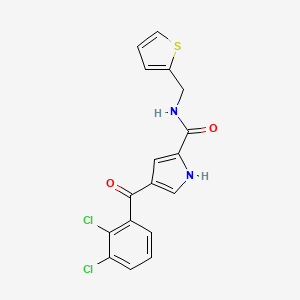

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)